molecular formula C19H17ClN2O3 B2995399 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 946210-15-7

2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2995399
CAS No.: 946210-15-7
M. Wt: 356.81
InChI Key: TWXCDVJHTFTKNM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, also known as CPI-455, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. CPI-455 is a selective inhibitor of the histone methyltransferase EZH2, which is a key epigenetic regulator of gene expression. EZH2 is overexpressed in many types of cancer and is associated with poor prognosis, making it an attractive target for cancer therapy.

Scientific Research Applications

  • Herbicidal Activity:

    • A study by Kai et al. (1998) explored the synthesis and herbicidal activities of 2-(5-isoxazolyloxy)acetamide derivatives. They found that certain derivatives exhibited strong herbicidal activities against a variety of upland weeds without affecting cotton crops at specific concentrations (Kai, Horita, Miki, Ide, & Takase, 1998).
  • Anti-bacterial and Anti-enzymatic Properties:

  • Pharmacological Synthesis and Characterization:

  • Chromatographic Analysis and Stability:

  • Corrosion Inhibition Studies:

    • Yıldırım and Çetin (2008) synthesized derivatives of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide and evaluated their efficacy as corrosion inhibitors, showcasing an application in material science (Yıldırım & Çetin, 2008).
  • Neuroprotective Potential:

    • Krogsgaard‐Larsen et al. (1991) developed novel excitatory amino acid (EAA) receptor antagonists based on the isoxazole amino acid structure, indicating potential applications in neuroprotection and neuropharmacology (Krogsgaard‐Larsen, Ferkany, Nielsen, Madsen, Ebert, Johansen, Diemer, Bruhn, Beattie, & Curtis, 1991).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-13-2-4-14(5-3-13)18-10-16(22-25-18)11-21-19(23)12-24-17-8-6-15(20)7-9-17/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXCDVJHTFTKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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